molecular formula C10H11ClN2O2 B13030352 Methyl (R)-2-amino-2-(4-cyanophenyl)acetate hcl

Methyl (R)-2-amino-2-(4-cyanophenyl)acetate hcl

Cat. No.: B13030352
M. Wt: 226.66 g/mol
InChI Key: LQYJLDMVVFIQMM-SBSPUUFOSA-N
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Description

Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and ammonium acetate. Reaction conditions often involve heating and stirring, either with or without solvents .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, which have diverse biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride involves its interaction with various molecular targets and pathways. The cyano and amino groups play a crucial role in its reactivity, enabling it to participate in condensation and substitution reactions that lead to the formation of biologically active compounds .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(4-cyanophenyl)acetate;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8;/h2-5,9H,12H2,1H3;1H/t9-;/m1./s1

InChI Key

LQYJLDMVVFIQMM-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)C#N)N.Cl

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C#N)N.Cl

Origin of Product

United States

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